Chemical structure and properties of 5-Bromo-2-(3-methoxyphenyl)-thiazole
Chemical structure and properties of 5-Bromo-2-(3-methoxyphenyl)-thiazole
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Properties of 5-Bromo-2-(3-methoxyphenyl)-thiazole
Part 1: Executive Summary
5-Bromo-2-(3-methoxyphenyl)-thiazole is a high-value heterocyclic intermediate used primarily in the discovery and development of small-molecule therapeutics. Belonging to the class of 2,5-disubstituted thiazoles, this molecule serves as a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
Its structural utility lies in its dual-functional nature: the 5-bromo position acts as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-methoxyphenyl moiety at the 2-position provides a stable, lipophilic anchor with hydrogen-bond accepting capability. This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this compound in high-throughput medicinal chemistry campaigns.
Part 2: Chemical Identity & Physicochemical Properties
Nomenclature & Identification
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IUPAC Name: 5-Bromo-2-(3-methoxyphenyl)-1,3-thiazole
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Molecular Formula: C₁₀H₈BrNOS
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Molecular Weight: 270.15 g/mol
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SMILES: COc1cccc(c1)c2ncc(Br)s2
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Structural Class: Heterobiaryl; 2-arylthiazole derivative.
Predicted Physicochemical Profile
Note: Experimental values may vary based on crystal polymorphs; data below represents consensus computational predictions for drug-design reference.
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | ~3.6 ± 0.4 | Moderate lipophilicity; good membrane permeability but may require solubility-enhancing groups in final drug candidates. |
| Topological Polar Surface Area (TPSA) | ~22 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors | 2 (N, O) | The thiazole nitrogen and methoxy oxygen serve as vectoral anchor points for receptor binding. |
| H-Bond Donors | 0 | Lack of donors reduces desolvation penalties during protein binding. |
| Rotatable Bonds | 2 | Limited conformational flexibility (C-C bond between rings) aids in entropy-favorable binding. |
Part 3: Synthesis & Manufacturing Protocols
To ensure reproducibility and scalability, two distinct synthetic routes are recommended. Route A is preferred for bulk synthesis (gram-to-kilogram scale), while Route B is ideal for convergent library generation.
Protocol A: Sequential Hantzsch Cyclization & Bromination (The "Linear" Route)
This is the industry-standard approach for generating the core scaffold with high regiocontrol.
Step 1: Synthesis of 2-(3-methoxyphenyl)thiazole
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Reagents: 3-Methoxythiobenzamide (1.0 eq), Bromoacetaldehyde diethyl acetal (1.1 eq), HCl (aq).
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Mechanism: Hantzsch Thiazole Synthesis.[1] The thioamide sulfur attacks the
-carbon of the aldehyde equivalent, followed by cyclodehydration. -
Procedure:
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Dissolve 3-methoxythiobenzamide in Ethanol (0.5 M).
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Add bromoacetaldehyde diethyl acetal and catalytic concentrated HCl.
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Reflux for 4–6 hours. Monitor by TLC (formation of fluorescent spot).
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Concentrate and neutralize with saturated NaHCO₃. Extract with EtOAc.
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Yield: Typically 80–90%.[2]
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Step 2: Regioselective C5-Bromination
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Reagents: 2-(3-methoxyphenyl)thiazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), CHCl₃ or ACN.
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Causality: The C5 position of the thiazole ring is the most electron-rich site available for electrophilic aromatic substitution (SEAr). The C2 position is blocked, and the C4 position is sterically less accessible and electronically less favored than C5.
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Procedure:
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Dissolve the intermediate from Step 1 in CHCl₃ (0.2 M) at 0°C.
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Add NBS portion-wise to control exotherm.
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Stir at room temperature for 2–12 hours.
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Wash with water and brine. Recrystallize from Ethanol/Hexane.
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Validation: ¹H NMR will show the disappearance of the C5 proton (typically a doublet at ~7.3 ppm) and retention of the C4 proton (singlet/deshielded at ~7.8 ppm).
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Protocol B: Regioselective Suzuki Coupling (The "Convergent" Route)
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Reagents: 2,5-Dibromothiazole + 3-Methoxyphenylboronic acid.
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Catalyst: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O.
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Selectivity Principle: The C2-Br bond in 2,5-dibromothiazole is significantly more activated toward oxidative addition than the C5-Br bond due to the electron-withdrawing effect of the adjacent nitrogen (C=N bond). This allows selective arylation at C2, leaving the C5-Br intact for future steps.
Part 4: Reactivity & Functionalization Map
The utility of 5-Bromo-2-(3-methoxyphenyl)-thiazole lies in its orthogonal reactivity. The molecule presents three distinct sites for chemical modification, allowing it to serve as a versatile branching point.
Figure 1: Reactivity profile of the scaffold. The C5-Br is the primary site for library expansion, while the OMe group can be deprotected to alter solubility or binding properties.
Key Transformations:
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C5-Arylation (Suzuki-Miyaura): The C5-Br bond readily undergoes cross-coupling with aryl/heteroaryl boronic acids. This is the primary method for extending the scaffold to reach deep hydrophobic pockets in enzymes (e.g., Kinase hinge regions).
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C5-Amination (Buchwald-Hartwig): Displacement of the bromine with amines generates 2-aryl-5-aminothiazoles, a motif common in CDK and Aurora kinase inhibitors.
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O-Dealkylation: Treatment with BBr₃ converts the methoxy group to a phenol. This unmasks a hydrogen bond donor and allows for the introduction of solubilizing chains (e.g., PEG chains or basic amines) via O-alkylation.
Part 5: Applications in Drug Discovery
Kinase Inhibition (ATP-Competitive)
The 2-arylthiazole core acts as a bioisostere for the purine ring of ATP.
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Mechanism: The thiazole nitrogen (N3) often accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Leucine backbone NH).
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Design Strategy: The 3-methoxyphenyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase topology. The C5-substituent (added via the bromine handle) extends into the ribose-binding pocket.
Adenosine Receptor Antagonists
Derivatives of 2-arylthiazoles have shown high affinity for A2A and A3 adenosine receptors. The planar nature of the 5-Bromo-2-(3-methoxyphenyl)-thiazole allows for strong
Xanthine Oxidase Inhibition
Structurally analogous to Febuxostat (a 2-arylthiazole derivative), this scaffold can be optimized to inhibit xanthine oxidase for the treatment of gout and hyperuricemia. The cyano group in Febuxostat is often replaced or modified at the C4/C5 positions in next-generation analogs.
Part 6: Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocol:
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Solubility: Insoluble in water; soluble in DMSO, Methanol, and DCM. Prepare stock solutions in DMSO for biological assays.
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Stability: Light sensitive (store in amber vials). The C-Br bond is stable under ambient conditions but can degrade under intense UV light (homolytic cleavage).
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Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
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References
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Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.
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Regioselective Bromination of Thiazoles: Bach, T., & Heuser, S. (2000).[3] Synthesis of 2-(o-hydroxyaryl)-4-arylthiazoles by regioselective Pd(0)-catalyzed cross-coupling.[3] Tetrahedron Letters.[3]
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Thiazoles in Drug Discovery: Das, D., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Pharmaceutical Analysis.
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Suzuki Coupling of Halothiazoles: Ohba, M., et al. (2006). Synthesis and biological evaluation of 2,5-disubstituted thiazole derivatives as novel anticancer agents.[4] Bioorganic & Medicinal Chemistry Letters.
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Kinase Inhibitor Scaffolds: Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.
Sources
- 1. WO2003070727A1 - Thiazolyl urea compounds for the treatment of cancer - Google Patents [patents.google.com]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
